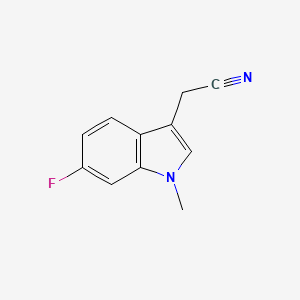

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a nitrile group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by the introduction of the fluorine and nitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor. The nitrile group is typically introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. Continuous flow reactors and automated synthesis platforms are also employed to streamline the production process .

Analyse Chemischer Reaktionen

Functional Group Transformations

The acetonitrile group (-CH₂CN) in this compound enables diverse reactivity:

Table 1: Functional Group Transformations of the Acetonitrile Moiety

-

Cyano Group Stability : The nitrile group remains intact under Friedel-Crafts conditions, enabling further functionalization of the indole core .

Cross-Coupling Reactions

The electron-rich indole core and nitrile group facilitate participation in catalytic cross-coupling reactions:

-

Iron-Catalyzed Oxidative Coupling : FeCl₃ and di-tert-butyl peroxide (DTBP) mediate cross-coupling between indoles and quinoxalinones at 30°C . This method is scalable and avoids harsh conditions, preserving the nitrile functionality.

Crystallographic and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : Can be oxidized to form oxo derivatives using agents like potassium permanganate.

- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride.

- Substitution Reactions : Electrophilic substitution can occur at the indole ring.

Biology

The biological applications of this compound are extensive, with studies indicating its potential as a bioactive compound. Research has focused on:

- Antiviral Properties : Investigations into its effectiveness against viral infections.

- Anticancer Activity : Studies are ongoing to evaluate its ability to inhibit cancer cell proliferation.

- Antimicrobial Effects : The compound shows promise in combating bacterial infections.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating receptor activities due to the unique binding properties conferred by the fluorine atom and nitrile group.

Industry

This compound is also utilized in industrial applications such as:

- Fluorescent Dyes : Employed in the development of dyes due to its fluorescent properties.

- Organic Light Emitting Diodes (OLEDs) : Its unique chemical structure makes it suitable for use in OLED materials.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit specific cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells.

- Antiviral Activity : Research published in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness against certain viral strains, suggesting potential for further development as an antiviral agent.

- Material Science Applications : Investigations into its use in OLEDs showed promising results regarding efficiency and stability when integrated into device structures.

Wirkmechanismus

The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-indol-3-yl)acetonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.

6-fluoroindole: Contains the fluorine atom but lacks the nitrile group, affecting its reactivity and applications.

1-methylindole: Lacks both the fluorine and nitrile groups, leading to distinct chemical behavior.

Uniqueness

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .

Biologische Aktivität

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H7FN2. The presence of a fluorine atom and a methyl group on the indole ring is believed to enhance its biological activity and stability compared to other indole derivatives.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that derivatives of similar indole compounds had IC50 values as low as 9.73 μM against human cervical adenocarcinoma (HeLa) cells, suggesting that this compound could possess comparable or superior efficacy in targeting cancer cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication. For example, it has been studied as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune evasion in tumors .

- Receptor Interaction : It can interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells .

Study on Antiviral Activity

A recent investigation into the antiviral properties of this compound revealed promising results against certain viral infections. The compound demonstrated a capacity to reduce viral load in infected cell cultures, indicating its potential utility as an antiviral agent .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique characteristics of this compound relative to other indole derivatives. The presence of both fluorine and methyl groups enhances its binding affinity to target proteins compared to compounds lacking these modifications .

| Compound Name | IC50 (μM) | Mechanism | Notes |

|---|---|---|---|

| This compound | TBD | Enzyme inhibition | Potential anticancer and antiviral activity |

| 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile | 9.73 | Enzyme inhibition | Similar structure, less potent |

| 5-fluoroindole derivatives | TBD | Unknown | Lack methyl group; affects binding |

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Expanded In Vivo Studies : Further studies are needed to assess the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapy agents could yield synergistic effects.

- Mechanistic Studies : Detailed studies on its mechanism of action will help clarify how it interacts with cellular pathways, potentially leading to more targeted therapies.

Eigenschaften

IUPAC Name |

2-(6-fluoro-1-methylindol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMMTYZBYGMAPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.